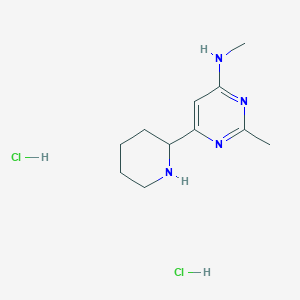

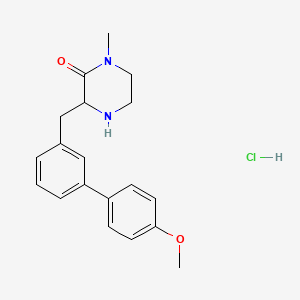

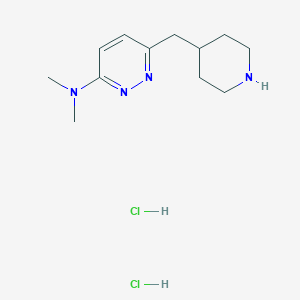

![molecular formula C8H5F3N2O B1402766 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1346446-84-1](/img/structure/B1402766.png)

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

Overview

Description

The compound “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol” is a derivative of pyridine, which is a heterocyclic compound . It contains a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to the pyridine ring .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol”, is a topic of active research . These compounds are often used as intermediates in the synthesis of agrochemicals and pharmaceuticals . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular formula of “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol” is C6H4F3NO . The average mass is 163.097 Da and the monoisotopic mass is 163.024506 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol” include a molecular weight of 163.10 g/mol, a monoisotopic mass of 163.02449824 g/mol, and a topological polar surface area of 29.1 Ų .Scientific Research Applications

Chemical Properties and Structural Analysis

- 5H-Chromeno[2,3-b]pyridines, closely related to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, are significant for their industrial, biological, and medicinal properties. A study investigated the multicomponent reaction of related compounds, revealing good yield and confirming the structure through various spectroscopic methods. The ADME properties were also assessed (Ryzhkova et al., 2023).

Crystallography and Molecular Interaction

- The crystal structure of a compound similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol was analyzed, revealing a water-bridged hydrogen-bonding network. This study provides insight into the molecule's interactions and packing within the crystal lattice (Ye & Tanski, 2020).

Synthesis and Reactivity

- The synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, which are structurally related to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, was explored. This includes synthetic access to stable 4-(polyfluoroalkyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-ole, important for mimicking the transition state in adenosine deaminase activity (Iaroshenko et al., 2009).

Application in Organic Light Emitting Diodes (OLEDs)

- A study on Pt(II) complexes, including ones derived from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives, highlighted their use in OLEDs. These compounds showed distinct photophysical properties, with potential applications in white OLEDs due to their stable chromaticity and adequate color-rendering index (Huang et al., 2013).

Anticancer Activity

- Research on pyrrolyl-pyridine heterocyclic compounds, similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, showed significant anticancer activity. Compounds based on this framework demonstrated noteworthy activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

properties

IUPAC Name |

5-(trifluoromethyl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-13-7-4(6(5)14)1-2-12-7/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTFVDQQYXOMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)C(=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

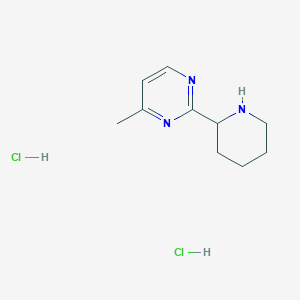

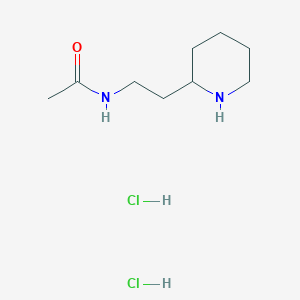

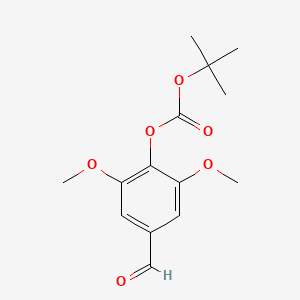

![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)

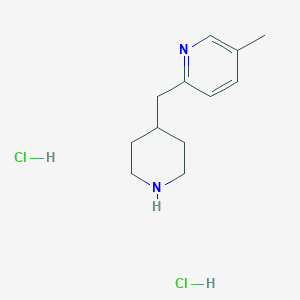

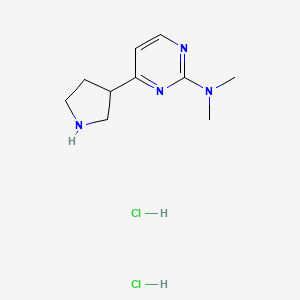

![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

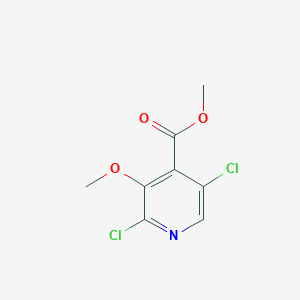

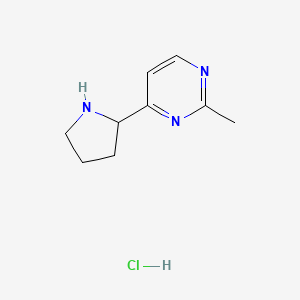

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)

![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)